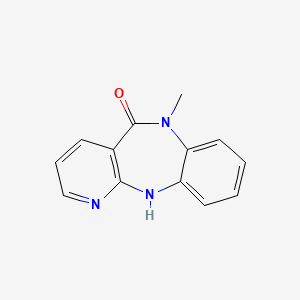

5H-Pirido(2,3-b)(1,5)benzodiazepin-5-ona, 6,11-dihidro-6-metil-

Descripción general

Descripción

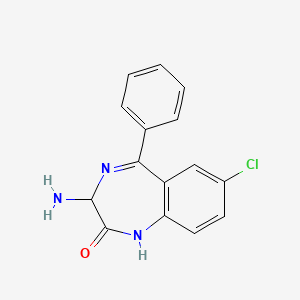

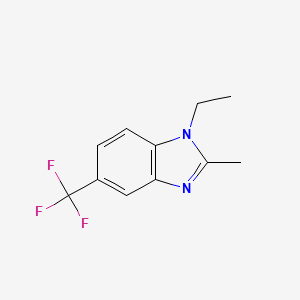

5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- is a heterocyclic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of benzodiazepines, which are known for their anxiolytic, sedative, and hypnotic effects.

Mecanismo De Acción

The mechanism of action of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- is not fully understood. However, it is known to bind to the benzodiazepine site on the GABA-A receptor, which enhances the inhibitory effects of GABA neurotransmitter. This leads to an increase in chloride ion influx into the neuron, which results in hyperpolarization and reduces the excitability of the neuron.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- are mainly attributed to its binding to the GABA-A receptor. The compound has been shown to have anxiolytic, sedative, and hypnotic effects, which are useful in the treatment of anxiety disorders and insomnia. Additionally, the compound has been investigated for its anticonvulsant and neuroprotective properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- in lab experiments is its ability to selectively bind to the benzodiazepine site on the GABA-A receptor. This makes it a useful tool for investigating the role of the GABA-A receptor in various physiological and pathological conditions. However, one of the limitations is that the compound has a short half-life, which may limit its use in certain experiments.

Direcciones Futuras

For the investigation of the compound include the development of new analogs with improved pharmacological properties and the investigation of its potential as a treatment for neurological disorders.

Aplicaciones Científicas De Investigación

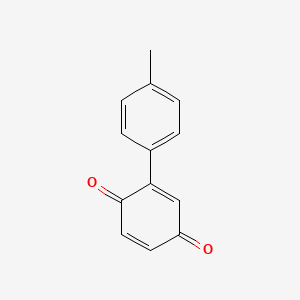

- Aplicación: Los investigadores han diseñado y sintetizado derivados tricíclicos de pirido[2,3-b][1,5]benzoxazepin-5(6H)-ona como potenciales inhibidores de CDK8. Estos compuestos se inspiraron en la flexibilidad del motivo P-loop de la proteína CDK8, observada a través del análisis estructural de los inhibidores de CDK8 co-cristalizados. Un derivado de este tipo (compuesto 2) demostró una potente actividad inhibitoria contra CDK8 (IC50 = 8,25 nM) y mostró selectividad en estudios basados en células .

Inhibición de la Cinasa Dependiente de Ciclina 8 (CDK8)

En resumen, la 6,11-dihidro-6-metil-pirido[2,3-b][1,5]benzodiazepin-5-ona promete mucho en diversos dominios científicos, desde la terapéutica del cáncer hasta la biología química. Sus propiedades únicas la convierten en un tema emocionante de investigación en curso . Si desea obtener información más detallada sobre alguna aplicación específica, ¡no dude en preguntar! 😊

Propiedades

IUPAC Name |

6-methyl-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-16-11-7-3-2-6-10(11)15-12-9(13(16)17)5-4-8-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUDKSCEPDVUPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167479 | |

| Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16287-28-8 | |

| Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016287288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Pyrido(2,3-b)(1,5)benzodiazepin-5-one, 6,11-dihydro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

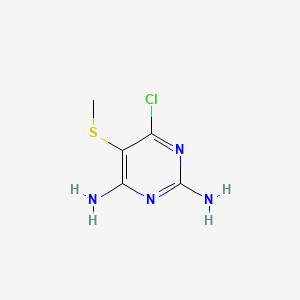

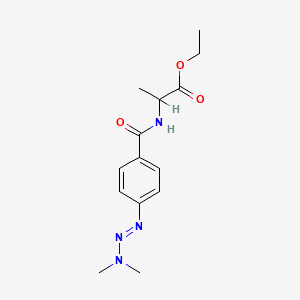

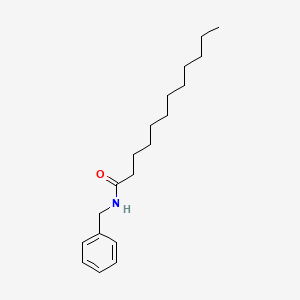

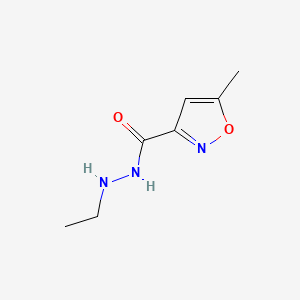

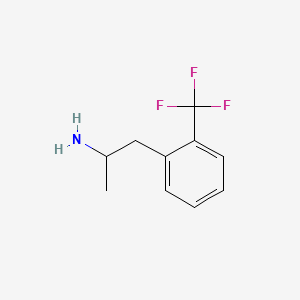

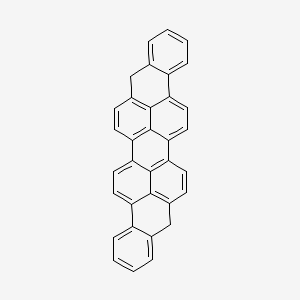

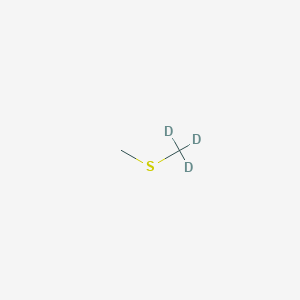

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.